exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol: is a chemical compound with a complex bicyclic structure
Vorbereitungsmethoden
The synthesis of exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol involves several steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The reaction involves cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the p-cresol moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the p-cresol moiety can be functionalized with different substituents using reagents like halogens or nitrating agents
Wissenschaftliche Forschungsanwendungen
exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
exo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate: Shares the bicyclic core but differs in functional groups, leading to different chemical properties and applications.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Another compound with a similar core structure but different functionalization, affecting its reactivity and uses
The uniqueness of exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
23559-40-2 |
---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
4-methyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O/c1-11-5-6-15(18)13(9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m0/s1 |
InChI-Schlüssel |
ZRCLPBCDJUWMRD-DXCKQFNASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)[C@H]2C[C@@H]3CC[C@]2(C3(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2CC3CCC2(C3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.